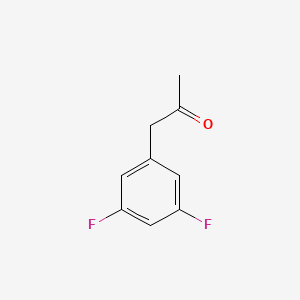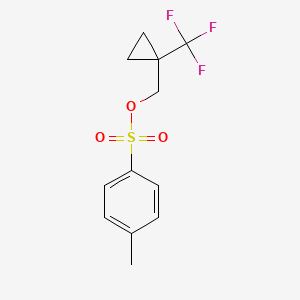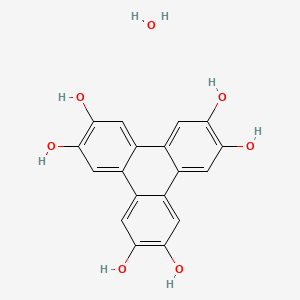
Bis(2-carboxyphenyl)selenide
Overview
Description
Mechanism of Action
Target of Action
Bis(2-carboxyphenyl)selenide is a type of selenocompound . Selenocompounds have been reported to exhibit anticancer and chemopreventive activity . .
Mode of Action
It is known that various organic selenocompounds can exhibit antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, cytotoxic, and radioprotective activities . These activities suggest that this compound may interact with its targets to modulate redox reactions and inhibit cancer cell proliferation.
Biochemical Pathways
Selenocompounds are known to influence various biochemical pathways related to cancer prevention and treatment .
Result of Action
Selenocompounds are known to exhibit anticancer and chemopreventive activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Other selenium compounds have been reported to exhibit anticancer and chemopreventive activity
Molecular Mechanism
It is known that selenium compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-carboxyphenyl)selenide typically involves the reaction of 2-carboxyphenyl derivatives with selenium reagents. One common method is the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: Bis(2-carboxyphenyl)selenide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides or diselenides.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides and diselenides.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: Bis(2-carboxyphenyl)selenide is used as a precursor in the synthesis of various organoselenium compounds. It is also employed in studies involving selenium’s role in redox reactions and catalysis .
Biology and Medicine: This compound has shown potential in anticancer and chemopreventive applications. It exhibits antioxidant and cytotoxic properties, making it a candidate for further research in cancer treatment .
Industry: In industrial settings, this compound is used in the development of new materials and catalysts. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
- Diphenyl diselenide
- Bis(2-carboxyphenyl) diselenide
- Selenocyanates
- Selenoureas
- Selenoesters
Uniqueness: Bis(2-carboxyphenyl)selenide is unique due to its dual carboxylic acid groups, which enhance its reactivity and versatility in chemical reactions. Compared to other selenides and diselenides, it offers a broader range of applications in both synthetic chemistry and biological research .
Properties
IUPAC Name |
2-(2-carboxyphenyl)selanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4Se/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZOKQWDQZQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Se]C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602016 | |
| Record name | 2,2'-Selanyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86571-08-6 | |
| Record name | 2,2'-Selanyldibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-thiophenesulfonamide](/img/structure/B3159962.png)
![5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate](/img/structure/B3159969.png)
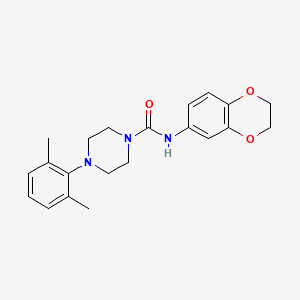
![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile](/img/structure/B3160010.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)
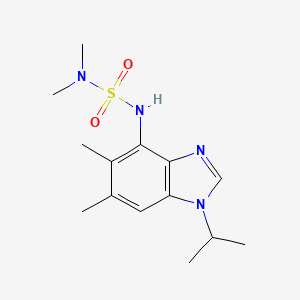
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B3160040.png)
